molecular formula C9H12ClNO B1436310 (3-Chloro-2-ethoxyphenyl)methanamine CAS No. 1565308-43-1

(3-Chloro-2-ethoxyphenyl)methanamine

Cat. No. B1436310
M. Wt: 185.65 g/mol
InChI Key: LCHDXMAHFIVPOI-UHFFFAOYSA-N
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Description

(3-Chloro-2-ethoxyphenyl)methanamine is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 . It is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for (3-Chloro-2-ethoxyphenyl)methanamine is 1S/C9H12ClNO/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5H,2,6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

(3-Chloro-2-ethoxyphenyl)methanamine has a molecular weight of 185.65 . It is stored at a temperature of 28°C .

Scientific Research Applications

  • Synthesis and Spectral Analysis of Coumarin Derivatives : Dekić et al. (2020) discussed the synthesis of a novel coumarin derivative involving reactions with compounds similar to (3-Chloro-2-ethoxyphenyl)methanamine. This research provides insights into the synthesis process and spectral analysis of such compounds, which could be relevant for further chemical research and applications (Dekić et al., 2020).

  • Analytical Profiles of Psychoactive Arylcyclohexylamines : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines through various analytical methods. While this study primarily focuses on psychoactive substances, the analytical techniques employed could be relevant for studying the properties and effects of compounds like (3-Chloro-2-ethoxyphenyl)methanamine (De Paoli et al., 2013).

  • Field-Scale Herbicide Runoff and Volatilization : Gish et al. (2011) conducted an 8-year study to understand the variability in herbicide volatilization and runoff. They used compounds structurally related to (3-Chloro-2-ethoxyphenyl)methanamine, which can be informative for environmental impact studies of similar chemicals (Gish et al., 2011).

  • Herbicide and Nitrate Distribution in Rainfall : Hatfield et al. (1996) evaluated the presence of certain herbicides in rainfall, again using compounds with structural similarities to (3-Chloro-2-ethoxyphenyl)methanamine. This research might offer insights into the environmental distribution and impact of related compounds (Hatfield et al., 1996).

  • Dual Serotonin/Noradrenaline Reuptake Inhibition : Whitlock et al. (2008) disclosed a novel series of 1-(2-phenoxyphenyl)methanamines, focusing on their pharmacological properties. This research is pertinent for understanding the pharmacological applications of similar compounds (Whitlock et al., 2008).

  • Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Basu et al. (2014) synthesized iron(III) complexes involving compounds like (3-Chloro-2-ethoxyphenyl)methanamine and examined their photocytotoxic properties. This research is significant for its potential applications in medical imaging and cancer therapy (Basu et al., 2014).

  • Competitive Inhibition of Squalene Epoxidase : Horie et al. (1990) found that NB-598, a compound related to (3-Chloro-2-ethoxyphenyl)methanamine, inhibits squalene epoxidase. This study is relevant for understanding the biochemical applications and potential therapeutic uses of similar compounds (Horie et al., 1990).

Safety And Hazards

The safety data sheet (SDS) for (3-Chloro-2-ethoxyphenyl)methanamine can be found online . It’s crucial to refer to the SDS for comprehensive safety and hazard information.

properties

IUPAC Name

(3-chloro-2-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHDXMAHFIVPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-ethoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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